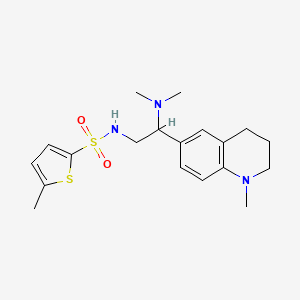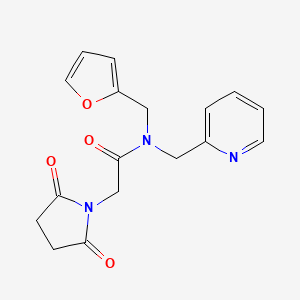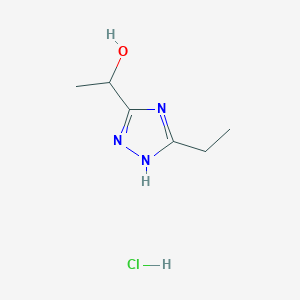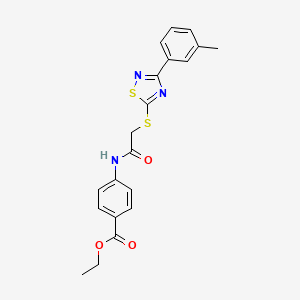![molecular formula C6H7ClF2N2O B2712548 [4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol CAS No. 2101197-41-3](/img/structure/B2712548.png)
[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol: is an organic compound that features a pyrazole ring substituted with a chloro group and a difluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of appropriate pyrazole derivatives with chloro and difluoroethyl substituents. The specific synthetic route can vary, but it generally includes steps such as halogenation, alkylation, and hydroxylation under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in [4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro or difluoroethyl groups under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: The compound may have potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of bioactive molecules that can interact with specific biological targets.
Medicine: In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of chloro and difluoroethyl groups can influence the compound’s bioavailability and metabolic stability, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis, agrochemicals, and other industrial processes.
Mécanisme D'action
The mechanism of action of [4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. The chloro and difluoroethyl groups can participate in various chemical interactions, such as hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The hydroxyl group can also form hydrogen bonds with target molecules, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
- 4-Chloro-2-(1,1-difluoroethyl)pyrimidine
- 2-Chloro-4-(1,1-difluoroethyl)pyridine
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
Comparison: Compared to similar compounds, [4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol is unique due to the presence of both chloro and difluoroethyl groups on a pyrazole ring. This combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for various applications. The pyrazole ring itself is a versatile scaffold that can be modified to enhance the compound’s reactivity and specificity.
Propriétés
IUPAC Name |
[4-chloro-2-(2,2-difluoroethyl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2O/c7-4-1-10-11(2-6(8)9)5(4)3-12/h1,6,12H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCMBGJKROPJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Cl)CO)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712472.png)

![2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2712475.png)

![4-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2712480.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2712483.png)


![[1-(2-Fluoropyridine-4-carbonyl)-3-methylpiperidin-2-yl]methanamine hydrochloride](/img/structure/B2712487.png)
![N-(2-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2712488.png)
